molecular formula C12H9N3S B2440360 4-phenyl-2-(1H-pyrazol-1-yl)-1,3-thiazole CAS No. 128432-98-4

4-phenyl-2-(1H-pyrazol-1-yl)-1,3-thiazole

Cat. No.: B2440360
CAS No.: 128432-98-4
M. Wt: 227.29
InChI Key: LINVJDKMFVYYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-phenyl-2-(1H-pyrazol-1-yl)-1,3-thiazole” is a chemical compound with the molecular formula C18H13N3S. It is a complex organic molecule that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiazole ring and a pyrazole ring. The thiazole ring consists of three carbon atoms, one sulfur atom, and one nitrogen atom, while the pyrazole ring consists of three carbon atoms and two nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 303.4 g/mol. It has a complexity of 352 and a topological polar surface area of 59 Ų .

Scientific Research Applications

Antimicrobial Activity

4-Phenyl-2-(1H-Pyrazol-1-yl)-1,3-thiazole and its derivatives exhibit significant antimicrobial activity. Studies have demonstrated their potency against both gram-positive and gram-negative bacteria, as well as fungal species. This suggests potential applications in developing new antimicrobial agents (Gaikwad, Patil, & Bobade, 2013).

Molecular Docking and Quantum Chemical Calculations

Research involving molecular docking and quantum chemical calculations of derivatives of this compound has been conducted. These studies provide valuable insights into the molecular structure, spectroscopic data, and potential biological effects of these compounds (Viji et al., 2020).

Apoptosis Induction

Some molecular hybrids containing thiazole and pyrazole, related to this compound, have been synthesized and shown to induce apoptosis in biological assays. This highlights their potential use in cancer research and therapy (Kumar et al., 2017).

Anticancer and Antimicrobial Activities

Several studies have explored the anticancer and antimicrobial properties of compounds related to this compound. These compounds have shown promising results in inhibiting the growth of various cancer cell lines and demonstrating antimicrobial efficacy (Viji et al., 2020).

Anti-Inflammatory and Analgesic Activities

Derivatives of this compound have been found to possess anti-inflammatory and analgesic properties. This makes them potential candidates for the development of new drugs for treating pain and inflammation (Abdel-Wahab et al., 2012).

Properties

IUPAC Name

4-phenyl-2-pyrazol-1-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S/c1-2-5-10(6-3-1)11-9-16-12(14-11)15-8-4-7-13-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINVJDKMFVYYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320528
Record name 4-phenyl-2-pyrazol-1-yl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820108
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

128432-98-4
Record name 4-phenyl-2-pyrazol-1-yl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.